molecular formula C9H13ClF3NO2 B1477530 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2097982-24-4

3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Cat. No.: B1477530
CAS No.: 2097982-24-4
M. Wt: 259.65 g/mol
InChI Key: DGBAMHUOTGHTBS-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a specialized organic compound featuring a propanone backbone substituted with a chlorine atom at the 3-position and a 3-ethoxy-3-(trifluoromethyl)azetidine ring at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active azetidine derivatives, such as Toll-like receptor (TLR) antagonists .

Properties

IUPAC Name

3-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-2-16-8(9(11,12)13)5-14(6-8)7(15)3-4-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBAMHUOTGHTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Ethoxy-3-(trifluoromethyl)azetidine Intermediate

  • The azetidine ring is synthesized by cyclization reactions starting from appropriate amino alcohol or haloalkyl precursors.
  • Introduction of the trifluoromethyl group is achieved via trifluoromethylation reagents under controlled conditions, often using electrophilic trifluoromethylation or nucleophilic trifluoromethyl sources.
  • The ethoxy substituent is introduced either by alkylation of the azetidine nitrogen or by using ethoxy-substituted starting materials.

Step 2: Preparation of 3-Chloropropan-1-one

  • 3-Chloropropan-1-one is prepared by chlorination of propanone derivatives or by substitution reactions starting from 3-hydroxypropanone.
  • Common reagents include thionyl chloride or phosphorus pentachloride under anhydrous conditions to introduce the chloro group at the alpha position relative to the ketone.

Step 3: Coupling of Azetidine and Chloropropanone Units

  • The azetidine nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of the chloropropanone.
  • This nucleophilic substitution leads to the formation of the target compound, 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one.
  • Reaction conditions such as solvent choice (e.g., polar aprotic solvents), temperature, and reaction time are optimized to maximize yield.
  • Purification is typically achieved by chromatographic methods or recrystallization.

Reaction Conditions and Optimization

Step Reaction Type Key Reagents/Conditions Notes
1 Azetidine ring formation Amino alcohols, trifluoromethylation reagents Control temperature to avoid ring opening
2 Chlorination Thionyl chloride (SOCl2), anhydrous solvent Anhydrous conditions prevent side reactions
3 Nucleophilic substitution Polar aprotic solvent (e.g., DMF), base if needed Monitor by TLC; optimize temperature for selectivity

Analytical Monitoring and Characterization

Research Findings and Considerations

  • The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial for biological activity.
  • The azetidine ring is a key pharmacophore, often associated with antimicrobial and anticancer properties.
  • The chloro substituent at the propanone moiety increases electrophilicity, enabling further derivatization or biological interactions.
  • Careful control of reaction conditions is critical to avoid ring-opening or decomposition of the azetidine ring.
  • Purity and yield optimization require iterative adjustment of solvent, temperature, and reagent stoichiometry.

Summary Table of Preparation Method

Compound Component Preparation Method Key Reagents Reaction Conditions Analytical Techniques
3-Ethoxy-3-(trifluoromethyl)azetidine Cyclization and trifluoromethylation Amino alcohols, CF3 reagents Controlled temp, inert atmosphere TLC, NMR, MS
3-Chloropropan-1-one Chlorination of hydroxypropanone Thionyl chloride (SOCl2) Anhydrous solvent, room temp TLC, IR
Final coupling Nucleophilic substitution of azetidine N on chloropropanone Polar aprotic solvent (DMF) Optimized temp and time TLC, NMR, MS

Chemical Reactions Analysis

3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its azetidine ring, distinguishing it from structurally related 3-chloro-propan-1-one derivatives. Below is a comparative analysis:

Compound Substituent Key Features Synthetic Route Reference
3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one Azetidine with -OCH₂CH₃ and -CF₃ Strained azetidine ring; enhanced metabolic stability; potential TLR interaction Nucleophilic substitution/ring-opening
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Aromatic acylation via Friedel-Crafts; electron-rich heterocycle Friedel-Crafts acylation
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one Dihydroxyphenyl Polar phenolic groups; cyclization to chromanones Friedel-Crafts with triflic acid
3-Chloro-1-(4-methylphenyl)propan-1-one 4-Methylphenyl Simple aromatic substituent; precursor to psychoactive cathinones SN2 substitution
3-Chloro-1-(4-(trifluoromethyl)phenyl)propan-1-one 4-Trifluoromethylphenyl Strong electron-withdrawing group; high lipophilicity Ring-opening halogenation
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one Phenothiazine Bulky tricyclic amine; applications in antipsychotic derivatives Amine alkylation

Key Observations:

  • Electronic Effects : The trifluoromethyl group in the azetidine ring (target compound) provides electron-withdrawing stability, similar to 3-chloro-1-(4-(trifluoromethyl)phenyl)propan-1-one . However, the azetidine’s ethoxy group introduces polarity, balancing lipophilicity.
  • Synthetic Complexity : While most analogs are synthesized via Friedel-Crafts acylation (e.g., thiophene or phenyl derivatives ), the target compound likely requires azetidine ring functionalization, such as nucleophilic substitution or condensation reactions .

Biological Activity

3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features, including a chloro group, an ethoxy group, and a trifluoromethyl azetidine moiety. These characteristics suggest potential biological activities, particularly in the context of enzyme modulation and receptor interactions.

The compound has a molecular formula of C9H13ClF3NO and a molecular weight of approximately 259.65 g/mol. Its synthesis typically involves multi-step organic reactions, starting from readily available precursors, which allows for the introduction of functional groups that enhance its biological activity. Key synthetic methods may include:

  • Nucleophilic substitutions involving the chloro group.
  • Reactions with carbonyl compounds to form derivatives.
  • Oxidation and reduction processes to modify functional groups as needed for biological testing.

The biological activity of 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is primarily attributed to its ability to interact with specific biological targets. This interaction can lead to alterations in enzyme activity or receptor binding, potentially influencing various cellular pathways. Preliminary studies suggest that compounds with azetidine rings often exhibit notable pharmacological properties, including:

  • Antimicrobial Activity: The azetidine structure may confer enhanced interaction with microbial targets.
  • Anticancer Activity: Similar compounds have shown efficacy against cancer cell lines by disrupting cellular processes such as mitosis and apoptosis .

Case Studies and Research Findings

Recent research has highlighted the antiproliferative effects of compounds structurally related to 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one. For instance, studies on azetidinones have reported significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10–33 nM for several related compounds .

Compound NameIC50 (nM)Cell Line
CA-43.9MCF-7
9q23MDA-MB-231
10p10MCF-7

These findings indicate that structural modifications can enhance the biological activity of azetidine derivatives, suggesting that 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one may possess similar or even superior efficacy .

Applications in Medicinal Chemistry

The potential applications of 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one extend beyond its immediate biological effects. The compound can serve as an intermediate in the synthesis of more complex molecules, which may have therapeutic implications in treating various diseases, including cancer and infectious diseases. Its unique combination of functional groups may enhance lipophilicity and metabolic stability, improving drug-like properties.

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Cyclizationβ-Chloropropionyl chloride, aminesAzetidine ring formation
TrifluoromethylationTrifluoromethylating agents (e.g., CF₃I)Introduce CF₃ group
SolventDichloromethane, ethanolStabilize reactive intermediates

Basic: How is the compound characterized structurally post-synthesis?

Methodological Answer:
Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.2 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the azetidine ring .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to minimize by-products like chlorinated impurities?

Methodological Answer:
By-product formation (e.g., chlorinated analogs) arises from incomplete substitution or side reactions. Optimization strategies include:

  • Stoichiometric control : Ensure excess trifluoromethylating agents to drive complete substitution .
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Reaction monitoring : Employ inline FTIR or HPLC to detect intermediates and adjust conditions in real-time .

Q. Table 2: Common By-Products and Mitigation

By-ProductCauseMitigation Strategy
3-Chloro-1-(4-methylphenyl)propan-1-oneIncomplete CF₃ substitutionIncrease reaction time/temperature
DiastereomersPoor stereocontrolChiral catalysts or solvents

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) or receptors. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
  • QM/MM simulations : Quantify energy barriers for reactions involving the azetidine ring’s strain .
  • Pharmacophore mapping : Identify key motifs (e.g., ethoxy group) for target selectivity .

Advanced: How to resolve contradictions in reported reaction yields or purity data?

Methodological Answer:
Contradictions often stem from variations in:

  • Solvent purity : Trace water in dichloromethane can hydrolyze intermediates; use molecular sieves .
  • Catalyst lot variability : Pre-screen catalysts for activity.
  • Analytical methods : Standardize HPLC protocols (e.g., C18 columns, acetonitrile/water gradients) for consistent purity assessment .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (P261, P271) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact (P280, P305+P351+P338) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation (P233, P403+P235) .

Advanced: What strategies enhance enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use Evans’ oxazolidinones to direct stereochemistry during azetidine formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Chiral chromatography : Preparative HPLC with cellulose-based columns for separation .

Advanced: How does the ethoxy group influence pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : Ethoxy groups resist cytochrome P450 oxidation, prolonging half-life .
  • Solubility : Ethoxy’s polarity enhances aqueous solubility compared to alkyl analogs (logP reduction by ~0.5 units) .
  • Target binding : Ethoxy oxygen forms hydrogen bonds with catalytic residues (e.g., serine in proteases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

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